molecular formula C14H15N3O4S2 B2869916 Ethyl 2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 56890-75-6

Ethyl 2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2869916
CAS No.: 56890-75-6
M. Wt: 353.41
InChI Key: UGGSRBWVOFVWJW-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C14H15N3O4S2 and its molecular weight is 353.41. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

Ethyl 2-((5-(2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate and its derivatives have been studied for their potential antitumor activities. One study found that a similar compound showed significant inhibitory effects against SKOV-3 human tumor cell lines, suggesting potential use in cancer treatment through inducing apoptosis in cancer cells (Almasirad et al., 2016).

Anticonvulsant Potential

Research on derivatives of 1,3,4-thiadiazole, which is structurally similar to the compound , indicated promising results as anticonvulsants. These derivatives demonstrated significant anticonvulsive activity, underscoring their potential as a basis for developing new anticonvulsant medications (Sych et al., 2018).

Synthesis of Triazole Derivatives

Studies have explored the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives using 1,3,4-thiadiazole compounds. These derivatives have a wide range of applications, including as pharmacological agents (Pokhodylo et al., 2018).

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety, structurally related to this compound, have been evaluated for their antimicrobial properties. This research is crucial for the development of new antibacterial and antifungal agents (Vinusha et al., 2015).

Glutaminase Inhibition for Cancer Therapy

This compound-related compounds have been examined as potential glutaminase inhibitors. This inhibition is a promising avenue in cancer therapy, as it targets the metabolism of cancer cells (Shukla et al., 2012).

α-Glucosidase Inhibitory Activity

The derivatives of 1,3,4-thiadiazole have shown potential as α-glucosidase inhibitors, which is significant for the treatment of type 2 diabetes. This research opens avenues for developing non-sugar-based inhibitors for diabetes management (Saeedi et al., 2020).

Antituberculosis Activity

2-Aryl-1,3,4-thiadiazole derivatives, closely related to the compound , have shown very good activity against Mycobacterium tuberculosis. This discovery is crucial for developing new antituberculosis drugs (Foroumadi et al., 2001).

Properties

IUPAC Name

ethyl 2-[[5-[(2-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-6-4-5-7-10(9)20-2/h4-7H,3,8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGSRBWVOFVWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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